molecular formula C18H20F3N B12518687 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine

2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine

Cat. No.: B12518687
M. Wt: 307.4 g/mol
InChI Key: JYHKFCPJVTXXMV-UHFFFAOYSA-N
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Description

2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine is an organic compound with the molecular formula C18H20F3N. It features a pyridine ring substituted with a hexyl chain and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine is unique due to the presence of both a hexyl chain and a trifluoromethyl group on the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C18H20F3N

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2-hexyl-4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C18H20F3N/c1-2-3-4-5-8-14-13-15(18(19,20)21)10-11-16(14)17-9-6-7-12-22-17/h6-7,9-13H,2-5,8H2,1H3

InChI Key

JYHKFCPJVTXXMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

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